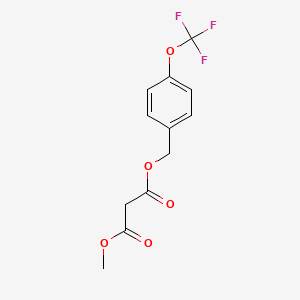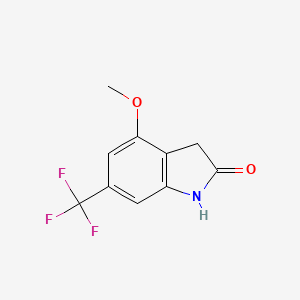
N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine is an organic compound characterized by the presence of an acetyl group, a hydrazine moiety, and a difluorinated cyanophenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine typically involves the reaction of 2,5-difluoro-4-cyanobenzaldehyde with hydrazine hydrate, followed by acetylation. The general steps are as follows:
Condensation Reaction: 2,5-difluoro-4-cyanobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone.
Acetylation: The hydrazone is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine can undergo oxidation reactions, typically forming corresponding azides or nitroso compounds.
Reduction: Reduction of this compound can lead to the formation of amines or hydrazides.
Substitution: The difluorinated cyanophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products:
Oxidation: Azides, nitroso compounds.
Reduction: Amines, hydrazides.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.
作用機序
The mechanism of action of N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydrazine groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The difluorinated cyanophenyl ring enhances the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
- N-Acetyl-N’-(2,4-difluoro-4-cyanophenyl)hydrazine
- N-Acetyl-N’-(2,5-dichloro-4-cyanophenyl)hydrazine
- N-Acetyl-N’-(2,5-difluoro-4-methylphenyl)hydrazine
Comparison: N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine is unique due to the presence of both fluorine atoms and a cyano group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable candidate for various applications in research and industry.
特性
IUPAC Name |
N'-(4-cyano-2,5-difluorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c1-5(15)13-14-9-3-7(10)6(4-12)2-8(9)11/h2-3,14H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAFCBDUXGOCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C(=C1)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)





